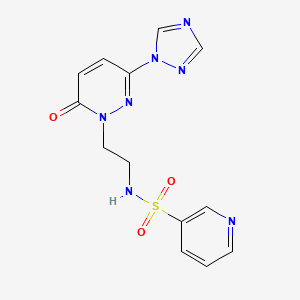

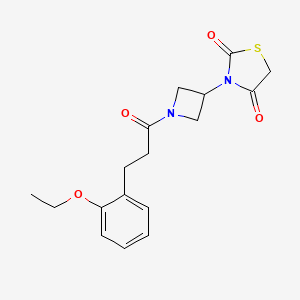

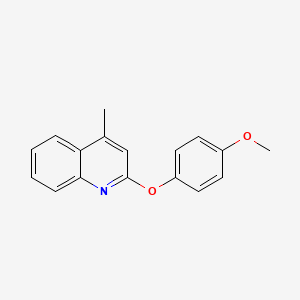

![molecular formula C27H23N3O3S B3018434 2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 892280-91-0](/img/structure/B3018434.png)

2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide" is a complex organic molecule that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The structure of this compound suggests that it may have interesting chemical properties and potential biological activity, given the presence of a benzofuro[3,2-d]pyrimidin-2-yl moiety and a thioacetamide group.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of thiazolo[3,2-a]pyrimidinones has been achieved using N-aryl-2-chloroacetamides as electrophilic building blocks, which suggests a possible synthetic route for the title compound . The process involves the formation of ring annulated products and the elimination of by-products such as aniline or 2-aminobenzothiazole. This method could potentially be adapted to synthesize the compound , with modifications to the starting materials and reaction conditions to incorporate the benzyl and ethylphenyl groups.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using analytical and spectral methods, as well as single crystal X-ray data . For example, crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have shown a folded conformation around the methylene carbon atom of the thioacetamide bridge . This conformation is stabilized by intramolecular hydrogen bonding. The inclination of the pyrimidine ring to the benzene ring is also a notable feature, which could influence the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related studies. Aryloxy groups have been attached to the C2 position of the pyrimidine ring in similar compounds, indicating that the pyrimidine moiety can undergo substitution reactions . The presence of the thioacetamide group suggests that the compound may also participate in reactions typical of thiols and amides, such as nucleophilic substitution or condensation reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not directly provided, the properties of similar compounds can offer some insights. The solubility, melting point, and stability of the compound would be influenced by the presence of the benzofuro[3,2-d]pyrimidin-2-yl and thioacetamide groups. The compound's ability to form crystals and its conformational preferences are important for understanding its interactions in a biological context, as seen in related acetamide derivatives .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research into benzimidazole derivatives, including compounds with structural similarities to the one , has led to the synthesis of various benzimidazole Schiff’s bases, thiosemicarbazides, and azole ring systems. These compounds have been evaluated for their antimicrobial and molluscicidal activities, highlighting their potential in addressing bacterial infections and pest control (Nofal, Fahmy, & Mohamed, 2002).

Antitumor Evaluation

Another area of application is in antitumor research, where derivatives of cyano-acetamide, including those structurally related to the chemical compound , have been synthesized and assessed for their antiproliferative activity against human cancer cell lines. These compounds have shown high inhibitory effects, suggesting their potential as anticancer agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Anti-Inflammatory and CNS Depressant Activities

Compounds synthesized from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one have shown promising biological activities, including anti-inflammatory and central nervous system (CNS) depressant effects, further underscoring the diverse therapeutic applications of these chemical structures (Ashalatha, Narayana, Raj, & Kumari, 2007).

Synthesis of Novel Heterocyclic Compounds

Research into novel benzodifuranyl derivatives has led to the synthesis of compounds with potential as anti-inflammatory and analgesic agents. These compounds, through various synthetic pathways, have demonstrated significant biological activities, indicating their usefulness in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This research underscores the potential of such compounds in agricultural applications to protect crops from pest damage (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[(3-benzyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3S/c1-2-18-12-14-20(15-13-18)28-23(31)17-34-27-29-24-21-10-6-7-11-22(21)33-25(24)26(32)30(27)16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWROIPPEITPGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)OC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

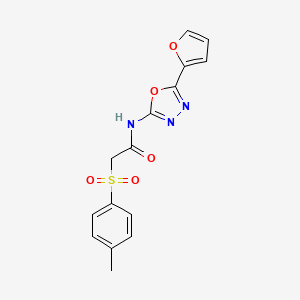

![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)

![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

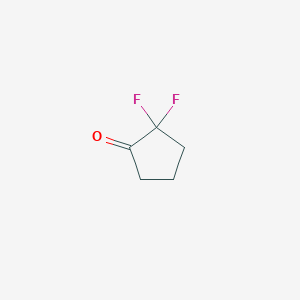

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B3018369.png)

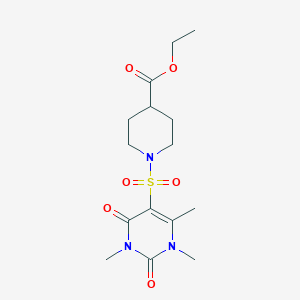

![3-[2-Oxo-2-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B3018372.png)

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3018374.png)